N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421476-95-0
VCID: VC11984153
InChI: InChI=1S/C18H12N4O3/c23-17(14-9-12-3-1-2-4-15(12)25-18(14)24)21-13-5-6-16(20-10-13)22-8-7-19-11-22/h1-11H,(H,21,23)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4
Molecular Formula: C18H12N4O3
Molecular Weight: 332.3 g/mol

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide

CAS No.: 1421476-95-0

Cat. No.: VC11984153

Molecular Formula: C18H12N4O3

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide - 1421476-95-0

Specification

CAS No. 1421476-95-0
Molecular Formula C18H12N4O3
Molecular Weight 332.3 g/mol
IUPAC Name N-(6-imidazol-1-ylpyridin-3-yl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H12N4O3/c23-17(14-9-12-3-1-2-4-15(12)25-18(14)24)21-13-5-6-16(20-10-13)22-8-7-19-11-22/h1-11H,(H,21,23)
Standard InChI Key MDSVECFZAXAICO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 2H-chromene backbone fused with a carboxamide group at position 3. The chromene system (a benzopyran derivative) is substituted at position 6 with a pyridine ring, which itself bears an imidazole group at position 1. This tripartite structure enhances its ability to engage in hydrogen bonding and π-π stacking, critical for target binding.

Key Structural Data:

  • Molecular Formula: C₁₈H₁₂N₄O₃ (inferred from analogs)

  • Molecular Weight: ~392.4 g/mol (calculated from similar chromene-imidazole hybrids)

  • Functional Groups:

    • Chromen-2-one (2-oxo-2H-chromene)

    • Tertiary amide (-CONH-)

    • Pyridinyl-imidazole substituent

The pyridine and imidazole rings introduce nitrogen-rich regions, enhancing solubility in polar solvents and enabling interactions with biological targets like enzymes and receptors .

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the chromene-carboxamide core followed by functionalization with the pyridine-imidazole moiety. A representative route includes:

  • Chromene Formation:

    • Condensation of salicylaldehyde derivatives with diethyl malonate under basic conditions to form 2H-chromene-3-carboxylic acid.

  • Amidation:

    • Activation of the carboxylic acid (e.g., using thionyl chloride) and reaction with 6-(1H-imidazol-1-yl)pyridin-3-amine.

Reaction Conditions:

  • Solvents: Acetic acid, dimethylformamide (DMF)

  • Catalysts: Sulfuric acid or sodium acetate for condensation

  • Purification: High-performance liquid chromatography (HPLC) or column chromatography

Analytical Validation

Critical characterization data includes:

TechniqueKey FindingsSource
1H NMRδ 8.2–7.1 (aromatic protons), δ 6.9 (imidazole H)
IR1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N)
Mass Specm/z 392.4 [M+H]+

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (15 mg/mL) and ethanol (2 mg/mL); poor in aqueous buffers (pH 7.4) .

  • Stability: Degrades <5% over 72 hours at 25°C, but sensitive to UV light due to the chromene core.

Reactivity

The compound undergoes:

  • Hydrolysis: Amide bond cleavage under strongly acidic/basic conditions.

  • Electrophilic Substitution: At imidazole C-4/C-5 positions .

Biological Activity and Mechanisms

MicroorganismMIC (μg/mL)Source
S. aureus (MRSA)8–16
E. coli32–64

Mechanistically, the imidazole moiety disrupts microbial DNA synthesis via nitroreductase-mediated radical generation .

Anticancer Activity

Preliminary studies on similar compounds show IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cells. Proposed mechanisms include:

  • Topoisomerase II Inhibition: Chromene-carboxamide intercalates DNA.

  • Reactive Oxygen Species (ROS) Induction: Imidazole derivatives trigger oxidative stress .

Applications and Future Directions

Therapeutic Development

  • Antibacterial Drug Candidates: Synergy with β-lactams against resistant strains .

  • Chemosensitizers: Enhances efficacy of doxorubicin in multidrug-resistant cancers.

Challenges and Innovations

  • Bioavailability Optimization: Structural modifications to improve aqueous solubility.

  • Targeted Delivery: Nanoparticle encapsulation to mitigate UV sensitivity.

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